3,7-Dimethyloctan-1-amine

説明

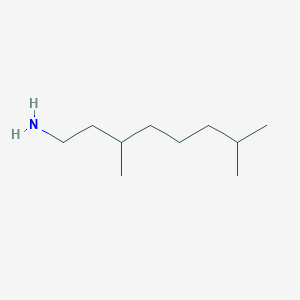

Structure

3D Structure

特性

IUPAC Name |

3,7-dimethyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKSYRUVTABEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542135 | |

| Record name | 3,7-Dimethyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13887-74-6 | |

| Record name | 3,7-Dimethyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3,7-Dimethyloctan-1-amine physical properties

An In-depth Technical Guide to the Physical Properties of 3,7-Dimethyloctan-1-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,7-Dimethyloctan-1-amine (CAS No: 13887-74-6). Intended for researchers, chemists, and professionals in drug development, this document synthesizes key data from established chemical repositories and scientific literature. It covers molecular identity, physicochemical characteristics, spectroscopic signatures, and essential safety protocols. The guide is structured to deliver not just data, but also the scientific context and experimental rationale necessary for practical application in a laboratory setting.

Introduction and Molecular Identity

3,7-Dimethyloctan-1-amine is a branched-chain primary aliphatic amine. Its structure, characterized by a C10 backbone with methyl groups at the 3 and 7 positions, imparts specific physicochemical properties that are of interest in various fields of organic synthesis. As a primary amine, it serves as a versatile building block and intermediate. Understanding its physical properties is paramount for its effective use in reaction design, purification processes, and formulation development.

The molecular identity of this compound is defined by several key identifiers:

-

IUPAC Name: 3,7-dimethyloctan-1-amine[1]

-

Synonyms: 3,7-Dimethyl Octyl Amine, 1-amino-3,7-dimethyloctane, 3,7-dimethyl-octylamine[1][2]

Caption: 2D Molecular Structure of 3,7-Dimethyloctan-1-amine.

Physicochemical Properties

The physical state and behavior of 3,7-Dimethyloctan-1-amine in various conditions are summarized below. These properties are critical for predicting its behavior in reactions, separations, and formulations.

| Property | Value | Source(s) |

| Appearance | Colorless transparent liquid | [2] |

| Boiling Point | 60-61 °C at 5 mmHg | [2] |

| Density | 0.791 g/mL | [2] |

| Refractive Index | 1.4316 | [2] |

| Purity | ≥95.0% - 98.0% (by GC) | [2][3][4] |

| Topological Polar Surface Area (TPSA) | 26 Ų | [1] |

| XLogP3 (Predicted) | 3.4 - 3.5 | [1][5] |

| Solubility | Insoluble in water; soluble in alcohols and oils (inferred from its structural analog, 3,7-dimethyloctan-1-ol) | [6][7] |

The branched, non-polar alkyl chain dominates the molecule's character, leading to low water solubility, a property typical for long-chain amines. Its boiling point is provided at reduced pressure, which suggests that it may be susceptible to decomposition or oxidation at its atmospheric boiling point. The predicted LogP value indicates a high degree of lipophilicity.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3,7-Dimethyloctan-1-amine. The expected spectral features are outlined below.

Infrared (IR) Spectroscopy

As a primary amine, its IR spectrum is expected to exhibit characteristic N-H stretching absorptions.

-

N-H Stretch: A pair of medium-intensity bands between 3300 and 3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching modes of the -NH₂ group.[8]

-

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ due to the aliphatic C-H bonds.

-

N-H Bend (Scissoring): A broad absorption in the range of 1590-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be complex due to the branched structure. Key signals would include a broad singlet for the two N-H protons, which would disappear upon D₂O exchange. The protons on the carbon adjacent to the nitrogen (-CH₂-NH₂) would appear as a multiplet, deshielded relative to other methylene groups.[8]

-

¹³C NMR: The carbon atom bonded to the nitrogen atom would be deshielded, appearing around 35-50 ppm. The other carbons in the alkyl chain would resonate in the typical aliphatic region.

Mass Spectrometry (MS)

The primary fragmentation pathway for aliphatic amines in mass spectrometry is alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 157) may be observed, though it is often weak for aliphatic amines.

-

Alpha-Cleavage: The major fragmentation would involve the loss of an alkyl radical from the carbon alpha to the nitrogen, leading to a stable iminium ion. For 3,7-Dimethyloctan-1-amine, the most likely alpha-cleavage would result in a prominent fragment ion at m/z = 30 ([CH₂=NH₂]⁺).

Caption: Dominant alpha-cleavage fragmentation pathway in mass spectrometry.

Experimental Protocol: Boiling Point Determination Under Reduced Pressure

The reported boiling point of 60-61 °C is at 5 mmHg, indicating that vacuum distillation is the standard method for purification.[2] This technique is employed to distill liquids at temperatures lower than their atmospheric boiling points, thereby preventing thermal degradation.

Rationale for Methodology

High-molecular-weight amines can undergo decomposition or oxidation when heated to their atmospheric boiling points. By reducing the pressure above the liquid, the temperature required to achieve boiling is significantly lowered, preserving the integrity of the compound.

Step-by-Step Protocol

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Charging: Charge the distillation flask with the crude 3,7-Dimethyloctan-1-amine. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the target pressure (e.g., 5 mmHg), monitoring with a manometer.

-

Heating: Begin heating the distillation flask using a heating mantle. Increase the temperature gradually.

-

Distillation: Observe the condensation of vapor in the condenser. Record the temperature at which the liquid consistently distills and condenses. This is the boiling point at the recorded pressure.

-

Collection: Collect the purified distillate in the receiving flask.

-

Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.

Caption: Workflow for vacuum distillation of 3,7-Dimethyloctan-1-amine.

Synthesis Context and Applications

While a detailed synthesis protocol is beyond the scope of this guide, it is relevant to note that 3,7-Dimethyloctan-1-amine can be synthesized via the reduction of citral oxime. Its primary utility lies in its role as an intermediate in organic synthesis.[2][5] Its nucleophilic nitrogen and lipophilic alkyl chain make it a candidate for creating derivatives with specific solubility and reactivity profiles, potentially for applications in materials science or as precursors for more complex molecules.

Safety and Handling

3,7-Dimethyloctan-1-amine is classified as a hazardous substance and requires careful handling.

-

Classification: It is classified as dangerous goods, typically falling under Class 8 (Corrosive) and sometimes with a subsidiary risk of Class 3 (Flammable).[2] The designated UN number is 2734 for AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S. or POLYAMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S.[2]

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mist.[9] Keep away from heat, sparks, and open flames.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[9] Seek immediate medical attention if symptoms persist or in case of significant exposure.

Conclusion

3,7-Dimethyloctan-1-amine is a colorless, lipophilic primary amine with well-defined physical properties. Its characterization is straightforward using standard analytical techniques, and its purification is best achieved via vacuum distillation to prevent thermal degradation. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is essential for its successful application as a synthetic intermediate in research and development.

References

- 3,7-Dimethyl-1-octanamine [13887-74-6]. GM CHEMICAL.

- Dihydrocitronellol (CAS 106-21-8): Odor profile, Properties, & IFRA compliance. Scent.vn.

- 106-21-8 | CAS D

- Tetrahydrogeraniol (CAS N° 106-21-8). ScenTree.

- 3,7-DIMETHYL-1-OCTANOL | 106-21-8. ChemicalBook.

- 3,7-Dimethyl-1-octanol = 98 106-21-8. Sigma-Aldrich.

- 3,7-Dimethyloctan-1-amine | C10H23N | CID 13492945. PubChem.

- SAFETY D

- SAFETY D

- 3,7-Dimethyloctan-1-amine | 13887-74-6. Sigma-Aldrich.

- 3,7-dimethyloctan-1-amine | CAS#:13887-74-6. Chemsrc.

- 3,7-DIMETHYLOCTAN-1-AMINE, 95% Purity, C10H23N, 1 gram. CP Lab Safety.

- 3,7-Dimethyloctan-1-amine 95.00% | CAS: 13887-74-6. AChemBlock.

- 3,7-dimethyloctan-1-ol - Solubility of Things. Solubility of Things.

- 24.11: Spectroscopy of Amines. Chemistry LibreTexts.

Sources

- 1. 3,7-Dimethyloctan-1-amine | C10H23N | CID 13492945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gmchemic.com [gmchemic.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3,7-Dimethyloctan-1-amine 95.00% | CAS: 13887-74-6 | AChemBlock [achemblock.com]

- 5. 3,7-dimethyloctan-1-amine | CAS#:13887-74-6 | Chemsrc [chemsrc.com]

- 6. 3,7-DIMETHYL-1-OCTANOL | 106-21-8 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.fr [fishersci.fr]

- 10. chemical.kao.com [chemical.kao.com]

An In-Depth Technical Guide to 3,7-Dimethyloctan-1-amine: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,7-Dimethyloctan-1-amine, a saturated branched-chain aliphatic amine. The document elucidates its chemical structure, physicochemical properties, and details a feasible synthetic route. Furthermore, it explores the potential applications of this molecule within the realms of medicinal chemistry and drug development, alongside critical safety and handling protocols. This guide is intended to be a valuable resource for scientists engaged in organic synthesis, pharmaceutical research, and the development of novel therapeutic agents.

Chemical Identity and Structure

3,7-Dimethyloctan-1-amine is a primary amine with a ten-carbon aliphatic backbone. Its structure is characterized by methyl groups at the 3 and 7 positions, which introduce chirality at the C3 atom and branching that influences its physical and chemical properties.

Molecular Formula: C₁₀H₂₃N[1]

IUPAC Name: 3,7-dimethyloctan-1-amine[1]

Synonyms: 1-Octanamine, 3,7-dimethyl-; 3,7-dimethyl-1-octanamine; 3,7-dimethyloctylamine[1][2]

The structural arrangement of 3,7-Dimethyloctan-1-amine, with its branched alkyl chain, imparts a lipophilic character, which is a key consideration in its potential biological applications.

// Nodes for atoms N1 [label="NH₂", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="CH₂"]; C2 [label="CH₂"]; C3 [label="CH"]; C4 [label="CH₂"]; C5 [label="CH₂"]; C6 [label="CH₂"]; C7 [label="CH"]; C8 [label="CH₃"]; C9 [label="CH₃"]; C10 [label="CH₃"];

// Edges for bonds N1 -- C1 [len=1.5]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C3 -- C9 [len=1.5]; C7 -- C10 [len=1.5]; }

Figure 1: Chemical Structure of 3,7-Dimethyloctan-1-amine.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic profile of 3,7-Dimethyloctan-1-amine is essential for its application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,7-Dimethyloctan-1-amine.

| Property | Value | Source |

| Molecular Weight | 157.30 g/mol | [1] |

| Boiling Point | 60-61 °C @ 5 mmHg | [3] |

| Density | 0.791 g/mL | [3] |

| Refractive Index | 1.4316 | [3] |

| LogP (predicted) | 3.4 | [1] |

| Purity | Typically ≥95% | [2] |

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the presence of multiple, non-equivalent protons in the aliphatic chain. Key expected signals include:

-

A multiplet in the region of 2.6-2.8 ppm corresponding to the two protons on the carbon adjacent to the amine group (-CH₂-NH₂).

-

A broad singlet for the amine protons (-NH₂) which can vary in chemical shift and may exchange with D₂O.

-

Multiple overlapping multiplets in the upfield region (0.8-1.6 ppm) for the protons of the methyl and methylene groups in the alkyl chain. The diastereotopic nature of some of these protons will likely lead to complex splitting patterns.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, reflecting their different chemical environments.

-

The carbon attached to the nitrogen (-CH₂-NH₂) is expected to resonate in the range of 40-50 ppm.

-

The carbons of the methyl groups will appear in the upfield region, typically between 10-30 ppm.

-

The remaining methylene and methine carbons of the octyl chain will have signals in the 20-40 ppm range.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of this primary amine is predicted to show characteristic absorption bands.[4][5][6]

-

N-H Stretching: Two medium-intensity peaks are expected in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[4][6]

-

C-H Stretching: Strong absorptions between 2850-2960 cm⁻¹ due to the stretching vibrations of the numerous C-H bonds in the alkyl chain.

-

N-H Bending: A medium to strong band around 1590-1650 cm⁻¹ corresponding to the scissoring vibration of the -NH₂ group.[6]

-

C-N Stretching: A weak to medium absorption in the 1000-1250 cm⁻¹ region.[6]

Mass Spectrometry (Predicted): The mass spectrum of 3,7-Dimethyloctan-1-amine is expected to exhibit a molecular ion peak (M⁺) at m/z 157. A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium cation. The loss of an alkyl radical from the molecular ion would also be a prominent fragmentation pattern.[5][7]

Synthesis Protocol

The synthesis of 3,7-Dimethyloctan-1-amine can be achieved through a variety of methods common in organic chemistry for the preparation of primary amines. One of the most direct and reliable approaches is the reductive amination of the corresponding aldehyde, 3,7-dimethyloctanal.[8][9]

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot procedure involves the formation of an intermediate imine from the aldehyde and ammonia, followed by its reduction to the target primary amine.

Aldehyde [label="3,7-Dimethyloctanal"]; Imine [label="Intermediate Imine"]; Amine [label="3,7-Dimethyloctan-1-amine"];

Aldehyde -> Imine [label="+ NH₃\n- H₂O"]; Imine -> Amine [label="Reduction\n(e.g., NaBH₃CN)"]; }

Figure 2: Proposed synthetic pathway for 3,7-Dimethyloctan-1-amine via reductive amination.

Detailed Experimental Protocol

Materials:

-

3,7-Dimethyloctanal

-

Ammonia (7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation and purification, if necessary)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,7-dimethyloctanal (1 equivalent) in methanol. To this solution, add a solution of ammonia in methanol (excess, typically 5-10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Drying: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,7-Dimethyloctan-1-amine. The product can be further purified by vacuum distillation. For easier handling and storage, the amine can be converted to its hydrochloride salt by treating the ethereal solution with a solution of HCl in ether.

Applications in Drug Development

While specific applications of 3,7-Dimethyloctan-1-amine in marketed drugs are not documented, its structural motifs—a branched aliphatic chain and a primary amine—are of significant interest in medicinal chemistry.

Rationale for Interest:

-

Lipophilicity and Membrane Permeability: The branched decyl chain imparts significant lipophilicity, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical parameter in the design of orally bioavailable drugs and those targeting the central nervous system.

-

Modulation of Physicochemical Properties: The incorporation of branched alkylamines can modulate a drug candidate's solubility, metabolic stability, and protein binding characteristics.[10][11]

-

Scaffold for Further Derivatization: The primary amine serves as a versatile synthetic handle for the attachment of various pharmacophores and functional groups through amide bond formation, reductive amination, or other N-alkylation strategies. This allows for the exploration of a wide chemical space in lead optimization.

-

Analogues in Existing Therapeutics: Many successful drugs contain aliphatic amine moieties. For example, the dimethylamine pharmacophore is present in a wide range of FDA-approved drugs with diverse therapeutic applications.[12][13] While 3,7-Dimethyloctan-1-amine is a primary amine, the underlying principle of using aliphatic amines to confer desirable pharmacokinetic and pharmacodynamic properties is well-established.

Potential Therapeutic Areas for Exploration: Given its structural features, derivatives of 3,7-Dimethyloctan-1-amine could be investigated in therapeutic areas where lipophilicity and specific spatial arrangements are crucial for target engagement. This includes but is not limited to:

-

Antimicrobial Agents: The lipophilic nature of the molecule could facilitate disruption of bacterial cell membranes.

-

Neurological Disorders: The potential to cross the blood-brain barrier makes it a candidate for derivatization into agents targeting CNS receptors or enzymes.

-

Anticancer Agents: As a building block, it can be used to construct molecules that target protein-protein interactions within cancer cells.

Safety and Handling

As with all aliphatic amines, 3,7-Dimethyloctan-1-amine should be handled with appropriate safety precautions in a well-ventilated laboratory environment, preferably within a chemical fume hood.[9][14]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Hazards:

-

Skin and Eye Irritation: Aliphatic amines can be corrosive and cause severe skin burns and eye damage.[4][14]

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[14]

-

Flammability: While not highly flammable, it is a combustible liquid. Keep away from open flames and high temperatures.

First Aid Measures:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Dispose of in accordance with local, state, and federal regulations.

Conclusion

3,7-Dimethyloctan-1-amine is a structurally interesting primary amine with potential as a building block in the synthesis of novel chemical entities for drug discovery and development. Its branched aliphatic nature offers a means to modulate the lipophilicity and other physicochemical properties of lead compounds. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation of its known properties, a reliable synthetic protocol, and a rationale for its potential utility in medicinal chemistry. As with any chemical substance, it is imperative to handle 3,7-Dimethyloctan-1-amine with the appropriate safety precautions.

References

-

PubChem. (n.d.). 3,7-Dimethyloctan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Octanol, 3,7-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (2024, February 28). 3,7-dimethyloctan-1-amine. Retrieved from [Link]

- Supplementary Information. (n.d.).

-

The Good Scents Company. (n.d.). (S)-3,7-dimethyl-1-octanol. Retrieved from [Link]

-

PubChem. (n.d.). 3,7-Dimethyloct-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

- BASF. (n.d.).

- Chemical Science. (2024).

- CDC. (n.d.). Amines, aliphatic 2010.

- RSC Publishing. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- ResearchGate. (2024, August 16).

- Google Patents. (n.d.).

- ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- ChemRxiv. (n.d.).

- SKC Inc. (2024, January 9).

- NIH. (n.d.). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem.

- ResearchGate. (n.d.). Mass spectra of 2, 7-dimethyloctane.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm.

- Organic Syntheses. (n.d.). 1,6-Octadien-3-amine, 3,7-dimethyl-.

- Canada.ca. (2021, March 5).

-

PubChem. (n.d.). 3,7-Dimethyl-1-octanol. National Center for Biotechnology Information. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3.

- University of Southampton. (2025, March 3). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers.

- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.

- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 6).

-

GM Chemical. (n.d.). 3,7-Dimethyl-1-octanamine [13887-74-6]. Retrieved from [Link]

Sources

- 1. 3,7-Dimethyloctan-1-amine | C10H23N | CID 13492945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,7-dimethyloctan-1-amine | CAS#:13887-74-6 | Chemsrc [chemsrc.com]

- 3. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Aliphatic Amines Group - information sheet - Canada.ca [canada.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Amines, Aliphatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 7. 3,7-Dimethyloct-1-ene | C10H20 | CID 21085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdc.gov [cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 14. international.skcinc.com [international.skcinc.com]

An In-depth Technical Guide to the Solubility of 3,7-Dimethyloctan-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,7-dimethyloctan-1-amine in organic solvents. Given the scarcity of specific quantitative solubility data in public literature, this document establishes a predictive solubility profile based on fundamental principles of chemical interactions and the physicochemical properties of the molecule. It further presents a detailed, field-proven experimental protocol for the accurate determination of its solubility. This guide is designed to be an essential resource for researchers, enabling informed solvent selection for synthesis, purification, formulation, and various applications in drug development and materials science.

Introduction to 3,7-Dimethyloctan-1-amine

3,7-Dimethyloctan-1-amine, a primary aliphatic amine with the chemical formula C10H23N and a molecular weight of 157.30 g/mol , is a molecule of interest in various chemical and pharmaceutical applications.[1][2] Its structure, characterized by a polar amine head and a nonpolar ten-carbon branched alkyl chain, dictates its solubility behavior and, consequently, its utility in diverse solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing stable formulations, and designing effective purification processes.

Physicochemical Properties of 3,7-Dimethyloctan-1-amine:

| Property | Value | Source |

| Molecular Formula | C10H23N | [2][3] |

| Molecular Weight | 157.30 g/mol | [1][2] |

| Boiling Point | 60-61 °C @ 5 mmHg | [1] |

| Density | 0.791 g/mL | [1] |

| Refractive Index | 1.4316 | [1] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For 3,7-dimethyloctan-1-amine, the key intermolecular forces at play are:

-

Hydrogen Bonding: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor. This is a significant factor in its interaction with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone).[4]

-

Dipole-Dipole Interactions: The polar C-N bond creates a dipole moment in the molecule, allowing for electrostatic interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The long, branched alkyl chain contributes to nonpolar character, and its solubility in nonpolar solvents is primarily driven by these weaker, transient forces.[5]

The solubility of amines in organic solvents is generally favorable.[4][5] However, the balance between the polar amine group and the nonpolar alkyl chain in 3,7-dimethyloctan-1-amine will determine its specific solubility profile across a range of solvents. The large, nonpolar C10 chain suggests that its solubility in water will be low, a common characteristic for amines with more than six carbon atoms.[4] Conversely, this substantial nonpolar character enhances its solubility in less polar organic solvents.[5]

Predicted Solubility Profile of 3,7-Dimethyloctan-1-amine

Based on the principles of intermolecular forces and the known behavior of similar long-chain amines and alcohols, a predicted solubility profile for 3,7-dimethyloctan-1-amine can be established. The analogous compound, 3,7-dimethyloctan-1-ol, is known to be soluble in organic solvents such as ethanol, ether, and chloroform, while having low solubility in water.[6] A similar trend is expected for the amine counterpart.

Predicted Qualitative Solubility in Common Organic Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High / Miscible | Strong hydrogen bonding between the amine's -NH2 group and the solvent's -OH group. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) | High / Miscible | Favorable dipole-dipole interactions and potential for hydrogen bonding with the amine as a donor. |

| Nonpolar | Hexane, Toluene | High / Miscible | Dominance of van der Waals forces between the long alkyl chains of the solute and solvent. |

| Chlorinated | Dichloromethane, Chloroform | High / Miscible | A combination of dipole-dipole interactions and van der Waals forces. Note: Some primary amines can be incompatible with chloroform and carbon tetrachloride.[4] |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of 3,7-dimethyloctan-1-amine in a selected organic solvent at a constant temperature.

Materials:

-

3,7-Dimethyloctan-1-amine (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 3,7-dimethyloctan-1-amine to a known volume of the selected solvent in a sealed vial. The excess solid (or liquid phase) ensures that saturation is reached.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the experimental temperature for a period (e.g., 12-24 hours) to allow the undissolved solute to settle.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with a known volume of the solvent.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of 3,7-dimethyloctan-1-amine.

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of 3,7-dimethyloctan-1-amine in the specific solvent at the tested temperature.

-

Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Data Interpretation and Application

The experimentally determined solubility data is critical for various applications in research and development:

-

Process Chemistry: Selecting appropriate solvents for chemical reactions involving 3,7-dimethyloctan-1-amine to ensure homogeneity and optimal reaction rates.

-

Purification: Designing crystallization or extraction processes for the purification of 3,7-dimethyloctan-1-amine.

-

Formulation Development: In the context of drug development, understanding solubility is the first step in creating stable and bioavailable liquid formulations. Although 3,7-dimethyloctan-1-amine itself may not be an active pharmaceutical ingredient (API), similar amine-containing structures are common in pharmaceuticals.

-

Predictive Modeling: The obtained data can be used to develop or validate quantitative structure-property relationship (QSPR) models to predict the solubility of other related amines.

Intermolecular Forces Influencing Solubility

Caption: Key intermolecular forces in solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of 3,7-dimethyloctan-1-amine is limited, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of chemical solubility. The molecule's amphiphilic nature, with a polar amine group and a significant nonpolar alkyl chain, suggests high solubility in a broad range of organic solvents, from polar to nonpolar, and poor solubility in water. For applications requiring precise solubility values, the isothermal shake-flask method detailed in this guide provides a robust and reliable experimental framework. This guide serves as a foundational resource for scientists and researchers, enabling them to make informed decisions and advance their work involving 3,7-dimethyloctan-1-amine.

References

-

GM CHEMICAL. (n.d.). 3,7-Dimethyl-1-octanamine [13887-74-6]. Retrieved from [Link]

-

CK-12 Foundation. (2026). Physical Properties of Amines. Retrieved from [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

-

PubChem. (n.d.). 3,7-Dimethyloctan-1-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3,7-dimethyloctan-1-ol. Retrieved from [Link]

Sources

- 1. gmchemic.com [gmchemic.com]

- 2. 3,7-Dimethyloctan-1-amine | C10H23N | CID 13492945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,7-Dimethyloctan-1-amine | 13887-74-6 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Technical Guide to 3,7-Dimethyloctan-1-amine for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 3,7-Dimethyloctan-1-amine (CAS No. 13887-74-6), a versatile branched-chain primary amine. Intended for researchers, medicinal chemists, and professionals in drug development, this document will delve into the commercial availability, key chemical properties, plausible synthetic routes, safety and handling protocols, and known applications of this compound, with a focus on its relevance in organic synthesis and potential in pharmaceutical research.

Introduction: The Significance of Branched Alkylamines

Branched alkylamines, such as 3,7-Dimethyloctan-1-amine, are important structural motifs in medicinal chemistry.[1][2] The inclusion of branched alkyl chains can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific stereochemistry and substitution pattern of these amines can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. 3,7-Dimethyloctan-1-amine, with its ten-carbon backbone and methyl branching, presents a unique building block for the synthesis of novel chemical entities with potential therapeutic applications.

Commercial Availability and Procurement

3,7-Dimethyloctan-1-amine is available from several reputable chemical suppliers, ensuring a reliable supply chain for research and development purposes. When sourcing this compound, it is crucial to verify the purity and specifications provided by the supplier to ensure the integrity of experimental results.

Table 1: Prominent Commercial Suppliers of 3,7-Dimethyloctan-1-amine

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| 3,7-Dimethyl-1-octanamine | 13887-74-6 | ≥98.0% (GC) | Available at pilot scale.[3] | |

| 3,7-Dimethyloctan-1-amine | 13887-74-6 | 97% | Offered through Apollo Scientific Ltd.[4] | |

| 3,7-Dimethyloctan-1-amine | 13887-74-6 | 95.00% | Provides detailed chemical properties. | |

| 3,7-Dimethyloctan-1-amine | 13887-74-6 | - | Offers various packaging sizes.[5] |

Physicochemical Properties and Technical Data

Understanding the fundamental properties of 3,7-Dimethyloctan-1-amine is essential for its effective use in synthesis and formulation.

Table 2: Key Physicochemical Properties of 3,7-Dimethyloctan-1-amine

| Property | Value | Source |

| CAS Number | 13887-74-6 | PubChem[6] |

| Molecular Formula | C10H23N | PubChem[6] |

| Molecular Weight | 157.30 g/mol | PubChem[6] |

| Appearance | Colorless transparent liquid | GM CHEMICAL[3] |

| Boiling Point | 60-61 °C @ 5 mmHg | GM CHEMICAL |

| Density | 0.791 g/mL | GM CHEMICAL |

| Refractive Index | 1.4316 | GM CHEMICAL |

| SMILES | CC(C)CCCC(C)CCN | PubChem[6] |

| InChIKey | PPKSYRUVTABEIE-UHFFFAOYSA-N | PubChem[6] |

Synthesis of 3,7-Dimethyloctan-1-amine: A Plausible Synthetic Pathway

While a specific, detailed, and publicly available protocol for the synthesis of 3,7-Dimethyloctan-1-amine is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles. A common and effective method for the preparation of saturated amines is the catalytic hydrogenation of their unsaturated counterparts.

A likely precursor for the synthesis of 3,7-Dimethyloctan-1-amine is the corresponding unsaturated amine, 3,7-Dimethyl-1,6-octadien-3-amine. The synthesis of this diene has been reported in Organic Syntheses, providing a reliable starting point. The subsequent hydrogenation of the double bonds would yield the desired saturated amine.

Proposed Two-Step Synthesis Workflow

Caption: Proposed two-step synthesis of 3,7-Dimethyloctan-1-amine.

Experimental Protocol: Catalytic Hydrogenation of 3,7-Dimethyl-1,6-octadien-3-amine

This protocol is a generalized procedure based on the principles of catalytic hydrogenation of unsaturated amines.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3,7-Dimethyl-1,6-octadien-3-amine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 3,7-Dimethyloctan-1-amine can be purified by distillation under reduced pressure to yield the final product.

Safety, Handling, and Storage

Proper handling and storage of 3,7-Dimethyloctan-1-amine are imperative for laboratory safety. A Safety Data Sheet (SDS) should always be consulted before use.

Key Safety Information

A downloadable Safety Data Sheet for 3,7-Dimethyloctan-1-amine is available from GM CHEMICAL.[7]

Hazard Statements (Expected based on similar amines):

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

Precautionary Statements (Recommended):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

IF ON SKIN: Wash with plenty of soap and water.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Applications in Research and Drug Development

While specific, high-profile applications of 3,7-Dimethyloctan-1-amine in marketed drugs are not readily identifiable, its structural features suggest its utility as a building block in the synthesis of more complex molecules. The investigation of patent literature is a valuable strategy for uncovering its use in novel chemical entity development.

Potential Roles in Medicinal Chemistry:

-

Scaffold for Novel Ligands: The lipophilic backbone and the primary amine handle of 3,7-Dimethyloctan-1-amine make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. The amine can be readily functionalized to introduce various pharmacophores.

-

Modulation of Physicochemical Properties: Incorporation of the 3,7-dimethyloctyl moiety into a drug candidate can enhance its lipophilicity, potentially improving membrane permeability and oral bioavailability. The branched nature of the chain can also provide steric hindrance, which may protect against metabolic degradation.

-

Precursor for Biologically Active Amines: The dimethylamine pharmacophore is present in a number of FDA-approved drugs. Although 3,7-Dimethyloctan-1-amine is a primary amine, it serves as a precursor to secondary and tertiary amines which are common in pharmaceuticals.

Insights from Patent Literature:

A search of patents related to the chemical structure of 3,7-Dimethyloctan-1-amine reveals its potential use in various fields. For instance, related structures are explored in the synthesis of fragrances and as intermediates in the production of other organic chemicals.[8][9] Further exploration of patent databases, such as WIPO PATENTSCOPE, using the InChIKey of 3,7-Dimethyloctan-1-amine (PPKSYRUVTABEIE-UHFFFAOYSA-N) is recommended for identifying specific applications in drug discovery projects.[6]

Conclusion

3,7-Dimethyloctan-1-amine is a commercially available branched primary amine with significant potential as a building block in organic synthesis and drug discovery. Its unique structural features offer opportunities to modulate the properties of bioactive molecules. While detailed public-domain information on its specific applications is limited, a thorough understanding of its properties, plausible synthetic routes, and safety protocols, as outlined in this guide, will empower researchers to effectively utilize this compound in their scientific endeavors. Further investigation into the patent literature is likely to reveal more specific and innovative applications of this versatile chemical.

References

-

Devereux, J. M., Payne, K. R., & Peeling, E. R. A. (1957). 555. Catctlytic Hydrogenation. Part I. The Hydrogenation of Unsaturated Amines over Plutinic Oxide. Journal of the Chemical Society (Resumed), 2845-2851. [Link]

-

GM Chemical. (n.d.). SDS for 3,7-Dimethyloctan-1-amine CAS 13887-74-6. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13492945, 3,7-Dimethyloctan-1-amine. Retrieved from [Link].

-

Journal of the Chemical Society (Resumed). (1957). 555. Catalytic hydrogenation. Part I. The hydrogenation of unsaturated amines over platinic oxide. Retrieved from [Link]

-

Chemsrc. (2024, February 28). 3,7-dimethyloctan-1-amine | CAS#:13887-74-6. Retrieved from [Link]

-

PubChem. (n.d.). 3,7-Dimethyloctan-1-amine. Retrieved from [Link]

-

Khan, I., et al. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 22(10), 1647. [Link]

-

ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]

- Google Patents. (n.d.). US7705186B2 - Process for the preparation of saturated or unsaturated primary fatty amines.

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

-

Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry [Video]. YouTube. [Link]

-

ChemRxiv. (n.d.). Modular Synthesis of α-Branched Secondary Alkylamines via Visible-light-mediated Carbonyl Alkylative Amination. Retrieved from [Link]

-

ResearchGate. (2024, August 16). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. Retrieved from [Link]

-

GM CHEMICAL. (n.d.). 3,7-Dimethyl-1-octanamine [13887-74-6]. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Direct synthesis of branched amines enabled by dual-catalyzed allylic C H amination of alkenes with amines. Retrieved from [Link]

-

University of Southampton. (2025, March 3). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Retrieved from [Link]

- Google Patents. (n.d.). US6489522B2 - Process for producing optically active 3,7-dimethyl-6-octenol and process for producing intermediate therefor.

-

RSC Publishing. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

- Google Patents. (n.d.). EP3505506B1 - Method for producing 3,7-dimethyl-7-octenol and method for producing 3,7-dimethyl-7-octenyl carboxylate compound.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 4. 3,7-Dimethyloctan-1-amine | 13887-74-6 [sigmaaldrich.com]

- 5. 13887-74-6|3,7-Dimethyloctan-1-amine|BLD Pharm [bldpharm.com]

- 6. 3,7-Dimethyloctan-1-amine | C10H23N | CID 13492945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Download, MSDS, SDS, COA, Analysis data, Technical data sheet, TDS, HPLC, GC, NMR | page2 of 4 [gmchemix.com]

- 8. US6489522B2 - Process for producing optically active 3,7-dimethyl-6-octenol and process for producing intermediate therefor - Google Patents [patents.google.com]

- 9. EP3505506B1 - Method for producing 3,7-dimethyl-7-octenol and method for producing 3,7-dimethyl-7-octenyl carboxylate compound - Google Patents [patents.google.com]

A Technical Guide to the Purity Specifications of Research-Grade 3,7-Dimethyloctan-1-amine

Introduction

This technical guide provides a comprehensive overview of the critical quality attributes for research-grade 3,7-Dimethyloctan-1-amine. It is designed for researchers, scientists, and drug development professionals, offering not only a set of recommended specifications but also the underlying scientific rationale and detailed analytical methodologies for their verification. The protocols described herein are designed as self-validating systems to ensure the highest degree of trustworthiness and scientific integrity.

Core Identity and Physicochemical Properties

The foundational specification for any research chemical is the unambiguous confirmation of its molecular structure.

-

IUPAC Name: 3,7-dimethyloctan-1-amine[1]

-

Molecular Formula: C₁₀H₂₃N[1]

-

Molecular Weight: 157.30 g/mol

-

Structure:

Structural confirmation is typically achieved using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide a detailed "fingerprint" of the molecule, confirming the connectivity of atoms and the chemical environment of each proton and carbon. While specific spectra for this exact compound are not publicly available, theoretical chemical shifts and splitting patterns can be predicted. The spectra should be consistent with the structure of 3,7-dimethyloctan-1-amine and free from significant unassigned signals that would indicate the presence of impurities.[2][3]

Purity Assessment: A Multi-faceted Approach

A simple percentage purity is insufficient for research-grade materials. A comprehensive purity profile includes chemical purity (assay), enantiomeric purity, and limits for specific types of impurities.

Chemical Purity by Gas Chromatography (GC)

Gas chromatography is the primary technique for assessing the purity of volatile and thermally stable compounds like aliphatic amines.[4][5] A high-resolution capillary GC coupled with a Flame Ionization Detector (FID) provides a robust method for quantifying the main component and detecting organic impurities.

Table 1: Recommended Purity Specifications for Research-Grade 3,7-Dimethyloctan-1-amine

| Parameter | Specification | Method | Rationale |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR | Unambiguous confirmation of the molecular structure. |

| Assay (Chemical Purity) | ≥ 97.0% | Gas Chromatography (GC-FID) | Ensures a high concentration of the desired compound and minimizes interference from organic impurities. |

| Enantiomeric Purity | ≥ 98.0% e.e. (for single enantiomer) | Chiral HPLC or Chiral GC | The C3 position is a chiral center; enantiomers can have different biological activities. |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can act as a nucleophile in reactions and affect reaction kinetics. |

| Residual Solvents | Meets USP <467> limits | Headspace GC-MS | Solvents from the synthesis process can be toxic and interfere with reactions. |

| Elemental Impurities | Meets USP <232> limits | ICP-MS / ICP-AES | Heavy metals and other elemental impurities can be toxic and poison catalysts. |

Experimental Protocol: Purity Determination by GC-FID

Objective: To determine the assay of 3,7-Dimethyloctan-1-amine and to detect and quantify any organic impurities.

Instrumentation:

-

Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

-

Capillary Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

-

High-purity helium (carrier gas).

-

High-purity hydrogen and air (for FID).

-

Suitable solvent for sample dilution (e.g., dichloromethane or methanol, HPLC grade).

Procedure:

-

Sample Preparation: Accurately weigh approximately 50 mg of 3,7-Dimethyloctan-1-amine and dissolve in 10 mL of the chosen solvent to create a solution of ~5 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas Flow: 1.0 mL/min (constant flow).

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Analysis: Inject the prepared sample and record the chromatogram.

-

Calculation: Calculate the assay by area percent, assuming all components have a similar response factor with the FID. The percentage purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%

Causality: The non-polar DB-5 column is chosen for its ability to separate a wide range of compounds based on their boiling points. The temperature gradient ensures the elution of both volatile and less volatile impurities. The FID is selected for its high sensitivity to organic compounds.

Enantiomeric Purity

3,7-Dimethyloctan-1-amine possesses a stereocenter at the C3 position. For applications in drug development and other stereospecific research, it is critical to control the enantiomeric composition. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and reliable method for separating enantiomers.[6][7][8]

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

Objective: To separate and quantify the enantiomers of 3,7-Dimethyloctan-1-amine.

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase Column: A polysaccharide-based CSP such as Chiralpak AD-H or Chiralcel OD-H is a good starting point.[7]

Reagents:

-

HPLC-grade n-Hexane.

-

HPLC-grade Isopropanol (IPA) or Ethanol.

-

Amine modifier: Diethylamine (DEA) or similar, to improve peak shape.

Procedure:

-

Derivatization (if necessary): Since aliphatic amines lack a strong chromophore, pre-column derivatization may be necessary for sensitive UV detection. Common derivatizing agents include phenyl isothiocyanate (PITC) or 9-fluorenylmethyl chloroformate (FMOC-Cl).[9]

-

Sample Preparation: Prepare a solution of the derivatized or underivatized amine in the mobile phase at a concentration of approximately 1 mg/mL.

-

HPLC Conditions (Starting Point):

-

Mobile Phase: A mixture of n-Hexane and IPA (e.g., 90:10 v/v) with 0.1% DEA. The ratio may need to be optimized for best resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: Dependent on the chromophore introduced during derivatization (e.g., 254 nm for PITC derivatives).

-

-

Analysis: Inject the sample and record the chromatogram.

-

Calculation: Calculate the enantiomeric excess (% e.e.) using the areas of the two enantiomer peaks (E1 and E2): % e.e. = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100%

Causality: Chiral stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. The non-polar mobile phase (normal phase mode) is typically effective for polysaccharide-based CSPs. The amine modifier is crucial to prevent peak tailing by masking active sites on the silica support.

Quantification of Volatile and Residual Impurities

Beyond organic byproducts from the synthesis, other impurities such as water and residual solvents must be controlled.

Water Content by Karl Fischer Titration

Water can interfere with many chemical reactions, especially those involving water-sensitive reagents. The Karl Fischer titration is the gold standard for accurate water determination.[10][11]

Experimental Protocol: Water Content by Coulometric Karl Fischer Titration

Objective: To accurately determine the water content in 3,7-Dimethyloctan-1-amine.

Instrumentation:

-

Coulometric Karl Fischer Titrator.

Reagents:

-

Karl Fischer reagent suitable for amines (some reagents contain buffers to handle the basicity of the sample). Benzoic acid can be added to the anolyte to neutralize strong bases.[12]

Procedure:

-

Titrator Conditioning: Allow the titrator to stabilize and reach a low, stable drift rate.

-

Sample Introduction: Using a gas-tight syringe, accurately weigh and inject a suitable amount of the amine sample into the titration cell. The sample size should be chosen based on the expected water content to ensure a reasonable titration time.

-

Titration: The instrument will automatically titrate the water present in the sample and display the result, typically in micrograms of water.

-

Calculation: The water content is calculated as a percentage: % Water = (Mass of Water Detected (µg) / Mass of Sample (µg)) * 100%

Causality: The high basicity of amines can shift the pH of the Karl Fischer reagent, leading to side reactions and inaccurate results. Using a buffered reagent or adding a weak acid like benzoic acid neutralizes the amine, allowing the specific reaction between iodine and water to proceed correctly.[12]

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Solvents used in the synthesis and purification of 3,7-Dimethyloctan-1-amine must be removed to low levels. Headspace GC is the ideal technique for analyzing these volatile organic compounds without injecting the non-volatile amine itself.[13][14]

Experimental Protocol: Residual Solvent Analysis

Objective: To identify and quantify residual solvents according to USP <467>.[15]

Instrumentation:

-

Headspace Autosampler coupled to a GC-MS system.

Reagents:

-

High-boiling point solvent for sample dissolution, such as Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Certified standards of expected residual solvents.

Procedure:

-

Sample Preparation: Accurately weigh about 100 mg of the amine into a 20 mL headspace vial. Add 5 mL of the diluent (e.g., DMSO). Seal the vial immediately.

-

Headspace Conditions:

-

Vial Equilibration Temperature: 80 °C.

-

Vial Equilibration Time: 30 minutes.

-

Loop Temperature: 90 °C.

-

Transfer Line Temperature: 100 °C.

-

-

GC-MS Conditions:

-

Column: USP G43 phase (e.g., DB-624), 30 m x 0.32 mm ID, 1.8 µm film thickness.[14]

-

Oven Program: 40 °C for 20 min, then 10 °C/min to 240 °C, hold for 5 min.

-

Mass Spectrometer: Scan from m/z 35 to 350.

-

-

Analysis: Run the sample and compare the resulting peaks to a standard containing known residual solvents to identify and quantify any present.

Causality: By heating the sealed vial, volatile solvents partition into the gas phase (headspace) above the sample. The autosampler injects only this gas phase into the GC, preventing contamination of the system with the non-volatile amine. The mass spectrometer provides definitive identification of the eluted solvents.

Elemental Impurities

Elemental impurities can originate from catalysts, reagents, or manufacturing equipment.[16] These are controlled to very low levels due to their potential toxicity and ability to interfere with catalytic processes.

Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the preferred method for quantifying elemental impurities at trace levels, as specified in USP <232> and ICH Q3D guidelines.[17][18][19] The sample is typically digested in strong acid to break down the organic matrix, and the resulting solution is introduced into the plasma. The instrument then separates and quantifies the elements based on their mass-to-charge ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of analysis to certify a batch of research-grade 3,7-Dimethyloctan-1-amine.

Caption: Logical workflow for the comprehensive analysis of research-grade 3,7-Dimethyloctan-1-amine.

Conclusion

The qualification of research-grade 3,7-Dimethyloctan-1-amine requires a multi-pronged analytical approach that goes far beyond a simple assay value. By implementing rigorous testing for identity, chemical and enantiomeric purity, water content, residual solvents, and elemental impurities, researchers can have a high degree of confidence in the quality of their starting material. This, in turn, enhances the integrity and reproducibility of their scientific work. The methodologies and specifications outlined in this guide provide a robust framework for ensuring that 3,7-Dimethyloctan-1-amine meets the exacting standards required for advanced research and development.

References

- Benchchem. (2025). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines.

- Benchchem. (2025). A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation.

- Google Patents. (n.d.). US4429048A - Aliphatic amine-containing Karl Fischer titration agent and method for using it.

- Metrohm. (n.d.). Water Determination by Karl Fischer Titration - Monograph.

- Royal Society of Chemistry. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.

- EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products.

- Hiranuma. (n.d.). Water contents Amines.

- Sigma-Aldrich. (n.d.). Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration.

- American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography.

- ResearchGate. (n.d.).

- Zhu, L., Zhao, Y., Yin, L., & Xu, M. (2022). Research Progress of Determination of Elemental Impurities in Drugs by ICP-AES and ICP-MS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 58(3), 361-372.

- qikan.cmes.org. (2022). Research Progress of Determination of Elemental Impurities in Drugs by ICP-AES and ICP-MS.

- Thermo Fisher Scientific. (n.d.). Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.

- GoldBio. (n.d.). The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety.

- Lab Manager. (2025). The Most Common Grades of Reagents and Chemicals.

- GoldBio. (n.d.). Demystifying Material Grades for Your Laboratory.

- LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities.

- German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (n.d.).

- Technology Networks. (n.d.). Headspace GC method for residual solvents analysis in pharmaceutical products.

- Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination.

- Tilley Distribution. (2024). Defining Chemical Grades: An Explainer.

- US Pharmacopeia. (n.d.). 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES.

- Lab Alley. (n.d.). Chemical Grades.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.

- ResearchGate. (n.d.).

- Chemetrix. (2017). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: Agilent's ICP-MS solution.

- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.

- Organic Syntheses. (n.d.). 1,6-Octadien-3-amine, 3,7-dimethyl-.

- Yakhak Hoeji. (2021).

- PubMed. (2011).

- PubChem. (n.d.). 3,7-Dimethyloctan-1-amine.

- Thermo Fisher Scientific. (n.d.).

- Semantic Scholar. (2011).

- The Royal Society of Chemistry. (n.d.). Supporting information.

- PubMed. (n.d.).

- MDPI. (n.d.). Supplementary Information Chiroptical Response Inversion upon Sample Flipping in Thin Films of a Chiral Benzo[1,2-b:4,5.

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). 3,7-Dimethyloctan-1-amine | 13887-74-6.

- ResearchGate. (2000).

- ChemicalBook. (n.d.). 3,7-DIMETHYL-1-OCTANOL(106-21-8) 1H NMR spectrum.

- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aliphatic Amines using 3-Nitro-2-naphthylamine as a.

- Centers for Disease Control and Prevention. (n.d.). amines, aliphatic 2010 | niosh.

- RIVM. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines.

- NICNAS. (2017). Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment.

- PubMed. (n.d.).

- PMC. (2020).

- MedChemExpress. (n.d.). 3,7-Dimethyl-1-octanol (3,7-Dimethyloctan-1-ol) | Biochemical Assay Reagent. Retrieved from medchemexpress.com.ethyloctan-1-ol) | Biochemical Assay Reagent*.

Sources

- 1. 3,7-Dimethyloctan-1-amine | C10H23N | CID 13492945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. metrohm.com [metrohm.com]

- 11. mt.com [mt.com]

- 12. hiranuma.com [hiranuma.com]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]

- 17. Research Progress of Determination of Elemental Impurities in Drugs by ICP-AES and ICP-MS [qikan.cmes.org]

- 18. Research Progress of Determination of Elemental Impurities in Drugs by ICP-AES and ICP-MS [qikan.cmes.org]

- 19. usp.org [usp.org]

Unlocking the Therapeutic Potential of 3,7-Dimethyloctan-1-amine: A Technical Guide for Medicinal Chemists

Introduction: The Untapped Promise of a Simple Scaffold

In the vast landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. While complex molecular architectures often garner significant attention, the potential of simpler, readily accessible scaffolds should not be overlooked. 3,7-Dimethyloctan-1-amine, a branched-chain aliphatic amine, represents one such molecule. Though not extensively studied for its medicinal properties, its structural features—a primary amine for versatile chemical modification and a lipophilic alkyl chain for membrane interaction—present a compelling starting point for drug discovery campaigns. The amine functionality is a common feature in a multitude of drug molecules, prized for its basicity which allows for salt formation to improve solubility and provides a cationic center for target binding.[1]

This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 3,7-Dimethyloctan-1-amine. We will delve into its physicochemical properties, hypothesize potential therapeutic applications based on structure-activity relationships (SAR) of analogous compounds, and provide detailed, actionable protocols for its synthesis, derivatization, and biological evaluation. This document is designed not as a review of existing applications, but as a forward-looking guide to inspire and direct future research.

Physicochemical Characterization and Rationale for Exploration

3,7-Dimethyloctan-1-amine is a primary aliphatic amine with a molecular weight of 157.30 g/mol .[2] Its branched C10 alkyl chain imparts significant lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][4][5] The primary amine group, with its available lone pair of electrons, acts as a Brønsted-Lowry base, readily accepting a proton to form a positively charged ammonium ion under physiological conditions.[6][7] This cationic nature is crucial for potential interactions with negatively charged biological targets such as cell membranes, enzyme active sites, and ion channels.

The rationale for investigating 3,7-Dimethyloctan-1-amine in a medicinal chemistry context is threefold:

-

Structural Analogy to Known Bioactive Molecules: Long-chain alkylamines and their derivatives have demonstrated a range of biological activities, most notably as antimicrobial and antifungal agents.[8][9] The lipophilic tail of these molecules is thought to facilitate insertion into and disruption of microbial cell membranes.

-

Versatility for Chemical Modification: The primary amine serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. Amidation, alkylation, and other N-functionalization reactions can be readily employed to modulate the compound's physicochemical properties and explore structure-activity relationships.[10][11][12][13]

-

Favorable Physicochemical Properties for Specific Applications: The lipophilicity of the C10 chain suggests potential for good membrane permeability. This property is not only relevant for antimicrobial activity but also for applications such as skin penetration enhancement for transdermal drug delivery.[2][14][15][16][17]

| Property | Value | Source |

| Molecular Formula | C10H23N | [2] |

| Molecular Weight | 157.30 g/mol | [2] |

| XLogP3 | 3.4 | [2] |

| IUPAC Name | 3,7-dimethyloctan-1-amine | [2] |

Hypothesized Therapeutic Applications and Investigational Pathways

Based on its structural characteristics and the known activities of similar molecules, we propose three primary avenues for the investigation of 3,7-Dimethyloctan-1-amine and its derivatives:

-

Antimicrobial and Antifungal Agents

-

Ion Channel Modulators

-

Skin Penetration Enhancers

The following sections will outline the scientific basis for each potential application and provide detailed experimental workflows for their evaluation.

Figure 1: Proposed investigational pathways for 3,7-Dimethyloctan-1-amine.

Antimicrobial and Antifungal Agents: A Primary Focus

Scientific Rationale

The most promising application for 3,7-Dimethyloctan-1-amine lies in its potential as an antimicrobial or antifungal agent. The structural motif of a cationic head group (the protonated amine) and a lipophilic tail is characteristic of many membrane-active antimicrobial compounds.[8] It is hypothesized that the long, branched alkyl chain can intercalate into the lipid bilayer of bacterial or fungal cell membranes, disrupting their integrity and leading to cell death. The branched nature of the chain may further enhance this activity by altering membrane fluidity more effectively than a linear chain of the same length.

Experimental Workflow: From Synthesis to Screening

The investigation of 3,7-Dimethyloctan-1-amine as an antimicrobial agent should follow a systematic, multi-step process.

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. mdpi.com [mdpi.com]

- 4. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emerypharma.com [emerypharma.com]

- 6. savemyexams.com [savemyexams.com]

- 7. Video: Basicity of Aliphatic Amines [jove.com]

- 8. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. collaborativedrug.com [collaborativedrug.com]

- 12. longdom.org [longdom.org]

- 13. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 14. longdom.org [longdom.org]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of transdermal penetration enhancers using a novel skin alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] Methods to Evaluate Skin Penetration In Vitro | Semantic Scholar [semanticscholar.org]

3,7-Dimethyloctan-1-amine: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules incorporating these structural motifs. The strategic selection of precursors is paramount in the quest for novel heterocycles with desirable physicochemical and pharmacological properties. This technical guide explores the potential of 3,7-dimethyloctan-1-amine, a readily available chiral primary amine, as a versatile building block for the synthesis of a diverse range of heterocyclic systems. While direct literature examples of its application are nascent, this document will extrapolate from established synthetic methodologies, providing a forward-looking perspective on its utility. We will delve into the mechanistic underpinnings of key heterocyclic ring-forming reactions, offering expert insights into how the unique structural attributes of 3,7-dimethyloctan-1-amine—its chirality, branching, and lipophilicity—can be leveraged to create novel chemical entities. This guide is intended to serve as a foundational resource for researchers seeking to expand the chemical space of N-heterocycles for applications in drug discovery and materials science.

Introduction: The Strategic Value of 3,7-Dimethyloctan-1-amine in Heterocyclic Synthesis

3,7-Dimethyloctan-1-amine, a saturated derivative of citronellylamine, presents a compelling starting point for the synthesis of novel heterocycles. Its key structural features offer distinct advantages:

-

Primary Amine Functionality: The presence of a primary amine group provides a reactive handle for a multitude of classical and modern heterocyclic ring-forming reactions.

-

Chirality: As a chiral molecule, it offers the potential for the synthesis of enantiomerically pure heterocyclic compounds, a critical consideration in modern drug development to minimize off-target effects and enhance therapeutic efficacy.

-